molecular formula C11H15FN2 B1342427 1-(2-Fluorophenyl)piperidin-4-amine CAS No. 494861-66-4

1-(2-Fluorophenyl)piperidin-4-amine

Cat. No. B1342427
M. Wt: 194.25 g/mol
InChI Key: YKSBVTHTVHRBIY-UHFFFAOYSA-N
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Description

The compound "1-(2-Fluorophenyl)piperidin-4-amine" is a fluorinated piperidine derivative, which is a class of organic compounds that are of significant interest in medicinal chemistry due to their presence in various pharmacologically active molecules. The presence of the fluorine atom can greatly influence the biological activity of these compounds due to its electronegativity and size, which can affect the molecular interactions with biological targets.

Synthesis Analysis

The synthesis of related fluorinated piperidine derivatives has been explored in several studies. For instance, a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, was achieved through a four-step telescoped process starting from commercially available 2,4-dichloro-5-fluoropyrimidine. This method provided an economical alternative to previous synthesis methods . Another study reported the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, which is structurally related to the compound of interest, through a series of reactions including Grignard reaction, oxidation, piperidine substitution, oximation, and reduction, with the latter step being optimized for environmental friendliness and high yield .

Molecular Structure Analysis

The molecular structure of fluorinated piperidine derivatives has been the subject of conformational analysis. For example, the crystal structure of a related compound, {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, was determined, revealing that the piperidin ring adopts a specific conformation both in the solid state and in solution . Another study described the crystal structure of (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one, where the piperidin-4-one ring adopts a sofa conformation, and the fluorophenyl substituents are equiplanar and stretched out on either side of the molecule .

Chemical Reactions Analysis

The reactivity of fluorinated piperidine derivatives has been investigated, particularly in the context of nucleophilic attack on carbon-carbon double bonds. Primary and secondary amines, including piperidine, were shown to react with difluoroethene compounds to produce fluorinated aminoethenes and aminoethanes through a series of equilibria and rate-determining steps . Another study on the kinetics of the reaction of a trifluoro bis-nitrophenyl ethane with piperidine bases in various solvents suggested a complex multistep mechanism for the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated piperidine derivatives are influenced by their molecular structure. The study of the conformational analysis and crystal structure of a related compound provided insights into the thermal stability and phase transitions, as well as polymorphism, which is important for understanding the material properties of these compounds . The synthesis and structural confirmation of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine through various spectroscopic methods also contribute to the understanding of the physical and chemical properties of these molecules .

Scientific Research Applications

Hydrogen-Bond Basicity

Research by Graton et al. (2001) in the field of organic chemistry has explored the hydrogen-bond basicity of secondary amines, including compounds similar to 1-(2-Fluorophenyl)piperidin-4-amine. The study utilized 4-fluorophenol as a reference hydrogen-bond donor, measuring the formation of hydrogen-bonded complexes to construct a spectroscopic scale of hydrogen-bond basicity. This research is crucial in understanding the intermolecular interactions and chemical reactivity of such compounds, particularly in solvent effects and molecular recognition processes Graton, Berthelot, & Laurence, 2001.

Photophysical Properties

The study of photophysical properties by Qin et al. (2005) delves into the behavior of analogues of the well-known fluorophore BODIPY, which are structurally related to 1-(2-Fluorophenyl)piperidin-4-amine. The research highlights how modifications to the molecular structure, such as the introduction of different substituents, can significantly affect fluorescence quantum yields and lifetimes, providing valuable insights for the development of new fluorescent probes and materials Qin, Baruah, van der Auweraer, De Schryver, & Boens, 2005.

Synthesis and Chemical Transformations

The work of Nurkenov et al. (2013) explores the synthesis and chemical transformations of compounds closely related to 1-(2-Fluorophenyl)piperidin-4-amine, highlighting the potential for nucleophilic substitution reactions and the formation of various derivative compounds. This research contributes to the field of synthetic organic chemistry by providing new methodologies for constructing complex molecules, which could have implications in pharmaceuticals and material science Nurkenov, Fazylov, Arinova, Turdybekov, Turdybekov, Talipov, & Ibragimov, 2013.

Medicinal Chemistry Applications

In the realm of medicinal chemistry, Kolhatkar et al. (2003) investigated the structure-activity relationships of 3,6-disubstituted piperidine analogues, including structures akin to 1-(2-Fluorophenyl)piperidin-4-amine, for their affinity at monoamine transporters. This research is pivotal in the design of new therapeutic agents targeting neurological disorders, demonstrating the pharmaceutical applications of such compounds Kolhatkar, Ghorai, George, Reith, & Dutta, 2003.

properties

IUPAC Name

1-(2-fluorophenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-3-1-2-4-11(10)14-7-5-9(13)6-8-14/h1-4,9H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSBVTHTVHRBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609071
Record name 1-(2-Fluorophenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)piperidin-4-amine

CAS RN

494861-66-4
Record name 1-(2-Fluorophenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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